molecular formula C21H23FN4O3 B2514000 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706316-21-3

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Katalognummer: B2514000
CAS-Nummer: 1706316-21-3
Molekulargewicht: 398.438
InChI-Schlüssel: TXSAITWJKDQVMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound “2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone” is a heterocyclic organic molecule featuring a 3,5-dimethylisoxazole ring linked via an ethanone bridge to a piperidine moiety. The piperidine group is further substituted with a methylene-connected 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group at the 3-position. The fluorinated aromatic system may enhance lipophilicity and bioavailability, while the piperidine scaffold could contribute to basicity and solubility.

Eigenschaften

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c1-13-17(14(2)28-24-13)11-20(27)26-9-5-6-15(12-26)10-19-23-21(25-29-19)16-7-3-4-8-18(16)22/h3-4,7-8,15H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSAITWJKDQVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that combines isoxazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

C16H19N3O3\text{C}_{16}\text{H}_{19}\text{N}_3\text{O}_3

This structure features:

  • An isoxazole ring (3,5-dimethylisoxazole)
  • A piperidine ring
  • An oxadiazole group attached to a phenyl ring

Anticancer Properties

Research indicates that derivatives of isoxazole and oxadiazole exhibit significant anticancer activities. Compounds similar to the one have been shown to inhibit various cancer cell lines. For instance, a study found that certain 1,2,4-oxadiazole derivatives demonstrated moderate cytotoxicity against human colon adenocarcinoma (HT-29) and other cancer cell lines with IC50 values around 92.4 µM .

The mechanism by which these compounds exert their effects often involves the inhibition of specific proteins involved in cancer cell proliferation. For example, compounds targeting bromodomain-containing proteins have been identified as potential therapeutic agents due to their role in regulating gene expression related to cancer . The compound in focus may similarly interact with these proteins to disrupt tumor growth.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that compounds with similar structures exhibit antimicrobial effects. For instance, 1,2,4-oxadiazole derivatives have shown antibacterial activity against various pathogens . The biological assays indicated that certain derivatives could effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents.

Case Studies

Several studies have explored the biological activities of compounds related to the target molecule:

  • Anticancer Activity : A derivative demonstrated selective cytotoxicity against HeLa cells (human cervical cancer) with an IC50 value indicating significant potential for further drug development .
  • Antimicrobial Effects : A series of 1,2,4-oxadiazole derivatives were evaluated for their ability to inhibit bacterial strains responsible for agricultural diseases. Results showed promising antibacterial activity against Xanthomonas oryzae .

Comparative Analysis

The following table summarizes the biological activities of various isoxazole and oxadiazole derivatives:

CompoundActivity TypeTarget Organism/Cell LineIC50/EC50 Value
Compound AAnticancerHeLa (cervical)92.4 µM
Compound BAntimicrobialXanthomonas oryzaeEC50 = 31.40 µg/mL
Compound CAntiviralFlavivirus (Zika)N/A

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound is characterized by the presence of isoxazole and oxadiazole moieties, which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions that include cyclization and functional group modifications.

Synthesis Pathway

The synthesis generally follows these steps:

  • Formation of the isoxazole ring through the reaction of appropriate precursors.
  • Introduction of the oxadiazole group via condensation reactions.
  • Final assembly involving piperidine derivatives to yield the target compound.

The biological activity of this compound has been assessed in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that derivatives containing oxadiazole and isoxazole rings exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity : Compounds similar to the target have shown effectiveness against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against common pathogens .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines:

  • Cell Line Testing : In vitro tests have revealed that certain derivatives can inhibit the growth of cancer cells such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) .

Case Studies and Research Findings

Several studies provide insights into the efficacy and potential applications of compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone:

StudyFindings
Özyazıcı et al. (2021)Investigated a series of oxadiazole derivatives for antimicrobial and anticancer activities; found promising results against gram-positive bacteria and several cancer cell lines .
PMC8052950 (2021)Discussed structure-activity relationships for flavivirus inhibitors; highlighted how modifications can enhance biological activity .
PMC9781914 (2022)Focused on anti-cancer and anti-diabetic properties of oxadiazole derivatives; emphasized the importance of molecular structure in determining efficacy .

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

  • Target Compound : Contains a 1,2,4-oxadiazole and 3,5-dimethylisoxazole. The oxadiazole is electron-deficient, favoring interactions with biological targets, while the methylisoxazole may improve steric shielding and metabolic stability.
  • Triazole Derivatives (): Compounds like “2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone” replace oxadiazole with triazole. Triazoles exhibit stronger hydrogen-bonding capacity but may introduce higher polarity and reduced membrane permeability compared to oxadiazoles .
  • Pyrazolo-Pyrimidine Derivatives (): Compounds such as “(3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-methanone” feature bulkier pyrazolo-pyrimidine systems. These structures likely enhance target affinity but may compromise solubility due to increased molecular weight .

Fluorinated Substituents

  • Target Compound : A single 2-fluorophenyl group on the oxadiazole. Fluorine’s electron-withdrawing effects enhance aromatic stability and modulate π-π stacking.

Piperidine/Piperazine Modifications

  • Target Compound : Utilizes a piperidine ring, which offers conformational flexibility and moderate basicity (pKa ~8–10).
  • Piperazine Derivatives (): Compounds like “2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone” employ piperazine, a more basic and polar scaffold that may enhance solubility but reduce cell permeability .

Hypothetical Physicochemical and Pharmacokinetic Properties

Compound Class Core Heterocycles Key Substituents LogP (Predicted) Metabolic Stability (Relative)
Target Compound Isoxazole, Oxadiazole 2-Fluorophenyl, Piperidine 3.2 High (oxadiazole stability)
Triazole Derivatives Triazole, Sulfonylphenyl 2,4-Difluorophenyl 3.8 Moderate (triazole oxidation)
Pyrazolo-Pyrimidine Pyrazolo-Pyrimidine, Isoxazole Methanesulfonylphenyl 4.1 Low (bulky substituents)
Piperazine-Benzimidazole Benzimidazole, Triazole Trifluoromethyl 4.5 Variable (depends on CYP3A4)

Table 1. Comparative properties of the target compound and structural analogs. LogP values are estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Optimize reflux time and solvent systems (e.g., ethanol or DMF–EtOH mixtures) to reduce side products .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Yield Enhancement : Employ stoichiometric adjustments (e.g., 1.2 equivalents of 3-(2-fluorophenyl)-1,2,4-oxadiazole derivatives) to drive reactions to completion.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the isoxazole and oxadiazole rings. Compare chemical shifts with analogous compounds (e.g., pyridyl-triazole derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode, m/z 450.18 [M+H]+^+).
  • HPLC-PDA : Assess purity (>98%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm.

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy at λmax 275 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis of the oxadiazole or isoxazole moieties.

Advanced Research Questions

Q. How can theoretical frameworks guide the analysis of contradictory pharmacological data for this compound?

  • Methodological Answer :

  • Molecular Docking : Align with kinase inhibition hypotheses (e.g., EGFR or PI3K targets) using AutoDock Vina. Compare binding affinities with structural analogs to resolve discrepancies in IC50 values .
  • Data Triangulation : Cross-validate in vitro results with computational ADMET predictions (e.g., SwissADME) to identify metabolic liabilities or false-positive assays .

Q. What experimental design principles should be applied to study this compound’s in vivo pharmacokinetics?

  • Methodological Answer :

  • Animal Models : Use randomized block designs with split-plot arrangements (e.g., dose-response vs. time-course subgroups) to account for inter-individual variability .
  • Sampling : Collect plasma/tissue samples at staggered intervals (0.5, 2, 8, 24 h post-dose) and analyze via LC-MS/MS. Apply non-compartmental modeling (WinNonlin) to calculate AUC and t1/2.

Q. How can environmental impact assessments be structured to evaluate this compound’s ecological risks?

  • Methodological Answer :

  • Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Track metabolite formation (e.g., fluorophenyl derivatives) via HRMS .
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algal species (OECD 201) to determine EC50 values.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to account for solvent effects or protonation states of the piperidine nitrogen .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability.

Methodological Framework Integration

Q. What strategies link this compound’s structural modifications to its biological activity within a conceptual framework?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl groups) and correlate with activity trends using multivariate regression. Reference bioisosteric principles (e.g., oxadiazole vs. triazole rings) .
  • Hypothesis Testing : Design analogs to validate target engagement (e.g., CRISPR knockouts of suspected protein targets).

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